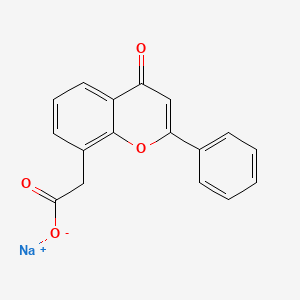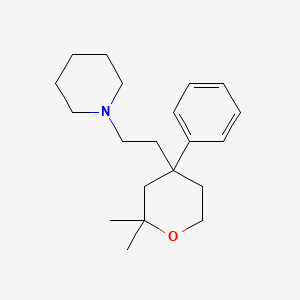
1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine is a complex organic compound featuring a piperidine ring attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine typically involves multi-step organic reactions. One common method includes the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . This process forms the tetrahydropyran ring, which is then further reacted with piperidine under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The tetrahydropyran ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the piperidine moiety.
Piperidine: A basic structure that forms part of the compound but without the tetrahydropyran ring.
Uniqueness
1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine is unique due to the combination of the tetrahydropyran and piperidine rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
130688-22-1 |
|---|---|
Molecular Formula |
C20H31NO |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]piperidine |
InChI |
InChI=1S/C20H31NO/c1-19(2)17-20(12-16-22-19,18-9-5-3-6-10-18)11-15-21-13-7-4-8-14-21/h3,5-6,9-10H,4,7-8,11-17H2,1-2H3 |
InChI Key |
ASTSSGAIOAXHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCN2CCCCC2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


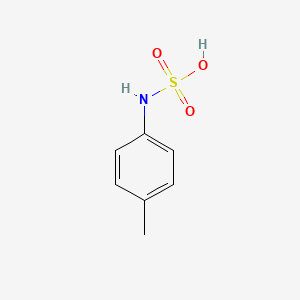
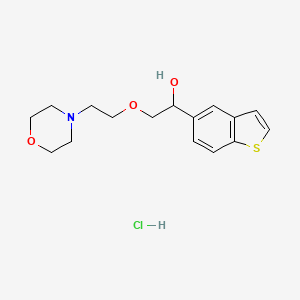
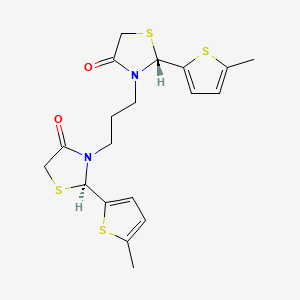
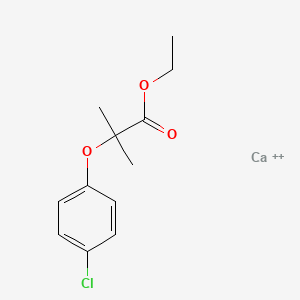
![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)
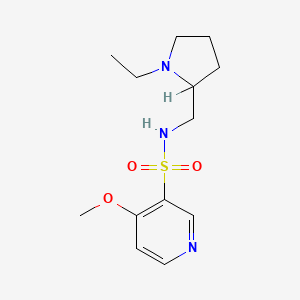

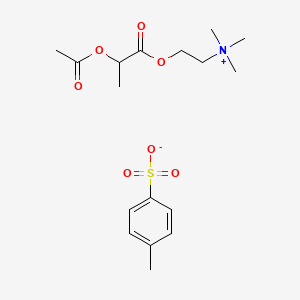

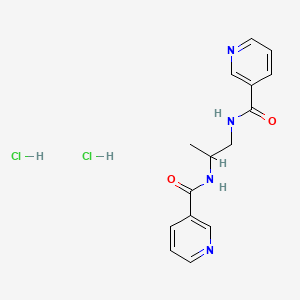
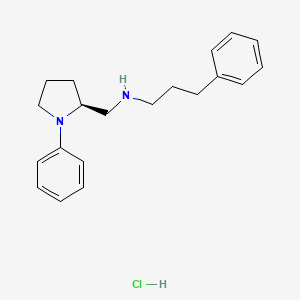
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] (E)-non-2-enoate](/img/structure/B12733934.png)

